![molecular formula C8H8N2O B6308743 6-Methoxy-pyrazolo[1,5-a]pyridine CAS No. 1427374-36-4](/img/structure/B6308743.png)

6-Methoxy-pyrazolo[1,5-a]pyridine

Übersicht

Beschreibung

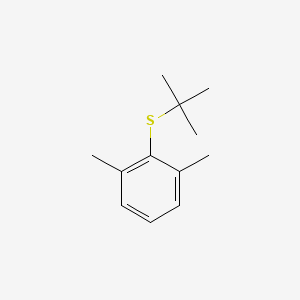

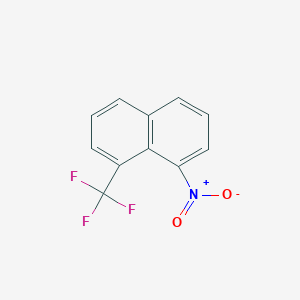

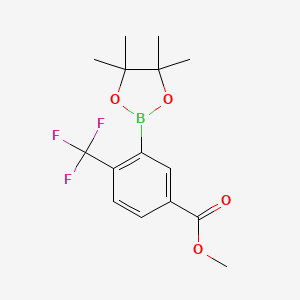

6-Methoxy-pyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427374-36-4 . It has a molecular weight of 148.16 . The compound is a white solid in its physical form .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-pyrazolo[1,5-a]pyridine is represented by the linear formula C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-8-3-2-7-4-5-9-10 (7)6-8/h2-6H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxy-pyrazolo[1,5-a]pyridine are not detailed in the retrieved data, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Physical And Chemical Properties Analysis

6-Methoxy-pyrazolo[1,5-a]pyridine is a white solid . It has a molecular weight of 148.16 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles : 6-Methoxy-pyrazolo[1,5-a]pyridine is used in the synthesis of various heterocyclic compounds. For example, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized using a process involving oxidation and intramolecular 1,3-dipolar cycloaddition, yielding tricyclic heterocycles (El-Nabi, 2004).

Material Science Applications : In material science, pyrazolo[4,3-b] pyridine derivatives have been studied for their thermal stability and polycrystalline structure. These derivatives have applications in devices like thin films, with characteristics such as optical band gaps and photovoltaic properties being explored (El-Menyawy, Zedan, & Nawar, 2019).

Quantum Studies and Nonlinear Optical (NLO) Properties : The compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine has been synthesized and analyzed for its quantum studies, NLO, and thermodynamic properties. These studies help in understanding the reactivity, stability, and potential applications in areas like photonics (Halim & Ibrahim, 2022).

Pharmaceutical Research : In the pharmaceutical domain, pyrazolo[1,5-a]pyridine and its derivatives have been explored for their potential as drug candidates. A study focused on the synthesis of these compounds for applications as antitumor agents, showing broad-spectrum activity against various cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).

Biomedical Applications : Pyrazolo[3,4-b]pyridines, including 6-methoxy variants, have found significant applications in biomedical research, with over 300,000 compounds described in various studies. These compounds are studied for their diverse biomedical applications, indicating their potential in drug development and therapeutic treatments (Donaire-Arias et al., 2022).

Corrosion Inhibition : In the field of industrial chemistry, pyrazolo[3,4-b]pyridine derivatives have been studied as potential corrosion inhibitors for metals. Research has been conducted on their effectiveness in protecting materials like mild steel in corrosive environments, highlighting their practical applications in materials protection (Dandia, Gupta, Singh, & Quraishi, 2013).

Analytical Chemistry : A novel fluorescent probe based on pyrazolo[1,5-a]pyridine has been developed for monitoring pH in cells. This highlights the use of 6-methoxy-pyrazolo[1,5-a]pyridine derivatives in analytical chemistry, especially for biological applications (Zhang et al., 2018).

Synthetic Strategies in Organic Chemistry : Comprehensive reviews and studies have been done on the synthetic strategies and applications of pyrazolo[1,5-a]pyridine in organic synthesis, emphasizing its role as a versatile building block in the creation of complex molecular structures (Devi Priya, Nandhakumar, & Mohana Roopan, 2020).

Wirkmechanismus

Target of Action

The primary target of 6-Methoxypyrazolo[1,5-a]pyridine is PDK1 . PDK1 is a kinase that plays a crucial role in various cellular processes, including cell proliferation and survival .

Mode of Action

6-Methoxypyrazolo[1,5-a]pyridine acts as a PDK1 inhibitor . By inhibiting PDK1, it disrupts the kinase’s normal function, leading to changes in the cellular processes that PDK1 regulates .

Biochemical Pathways

The inhibition of PDK1 affects several biochemical pathways. One of the key pathways is the PI3K/Akt signaling pathway , which is involved in cell survival and growth . By inhibiting PDK1, 6-Methoxypyrazolo[1,5-a]pyridine can disrupt this pathway, potentially leading to reduced cell proliferation .

Result of Action

The inhibition of PDK1 by 6-Methoxypyrazolo[1,5-a]pyridine can lead to anti-cancer and anti-proliferative effects . This is due to the disruption of the PI3K/Akt signaling pathway, which can reduce cell proliferation .

Eigenschaften

IUPAC Name |

6-methoxypyrazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-2-7-4-5-9-10(7)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDSXWDVBKRYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN2C(=CC=N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxypyrazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

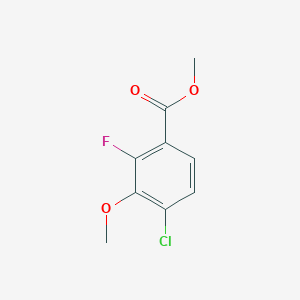

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)